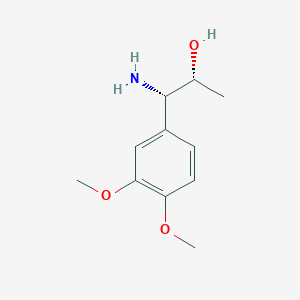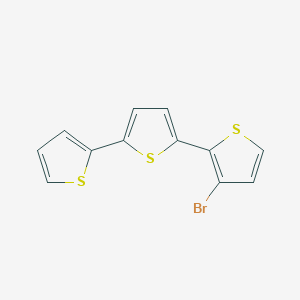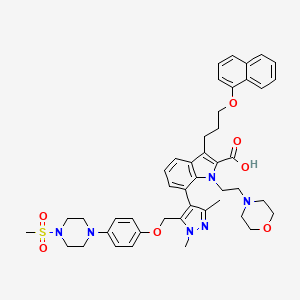
(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. This compound features an amino group and a hydroxyl group attached to a propan-2-ol backbone, with two methoxy groups on the phenyl ring. Its stereochemistry is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL typically involves stereospecific methods to ensure the correct configuration. One common approach is the reduction of the corresponding ketone precursor using chiral catalysts or reagents. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which (1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s activity is influenced by its stereochemistry, which determines its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
- (1S,2S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL
Uniqueness
(1S,2R)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This configuration can result in different reactivity and interactions compared to its stereoisomers.
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
(1S,2R)-1-amino-1-(3,4-dimethoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-5-9(14-2)10(6-8)15-3/h4-7,11,13H,12H2,1-3H3/t7-,11-/m1/s1 |
Clave InChI |
WDBHJUBJCOLXGR-RDDDGLTNSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC(=C(C=C1)OC)OC)N)O |
SMILES canónico |
CC(C(C1=CC(=C(C=C1)OC)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Iodo-5-isopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050840.png)
![N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13050842.png)
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine](/img/structure/B13050850.png)

![Tert-butyl 3-(cyanomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13050853.png)




![8-(3,4-Difluoro-5-(2-methoxyethoxy)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13050887.png)
